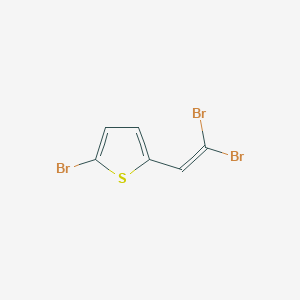

2-Bromo-5-(2,2-dibromoethenyl)thiophene

Description

Contextual Significance of Halogenated Thiophene (B33073) Derivatives in Chemical Research

Halogenated thiophene derivatives are cornerstone building blocks in contemporary chemical research, primarily due to the versatile reactivity imparted by the halogen substituents. nih.gov The introduction of a halogen atom onto the thiophene ring serves two main purposes: it acts as a highly effective "reactive handle" for further functionalization and modulates the electronic properties of the molecule. nih.gov

These derivatives are widely employed in the synthesis of π-conjugated systems, such as oligothiophenes and polythiophenes, which are integral to the field of organic electronics. numberanalytics.comnih.gov The halogen atoms, typically bromine or iodine, are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the precise construction of carbon-carbon bonds, enabling the synthesis of complex architectures for applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govrsc.org

In medicinal chemistry, the thiophene nucleus is a recognized pharmacophore present in numerous approved drugs. nih.govnih.gov Halogenation of this core structure provides a route to create diverse molecular libraries for drug discovery, as the halogen can be substituted to introduce various functional groups, potentially enhancing biological activity or tuning pharmacological properties. nih.govnih.govresearchgate.net

Interactive Table: Key Synthetic Reactions of Halogenated Thiophenes

| Reaction Name | Catalyst/Reagent | Bond Formed | Application Area |

| Suzuki Coupling | Palladium Catalyst, Base | C-C (Aryl/Vinyl) | Materials, Pharmaceuticals |

| Stille Coupling | Palladium Catalyst | C-C (Aryl/Vinyl) | Materials, Complex Synthesis |

| Negishi Coupling | Nickel or Palladium | C-C (Alkyl/Aryl) | Natural Product Synthesis |

| Sonogashira Coupling | Palladium/Copper | C-C (Alkynyl) | Conjugated Systems |

| Buchwald-Hartwig | Palladium Catalyst | C-N, C-O | Pharmaceuticals, Agrochemicals |

| Lithiation/Halogen Dance | Organolithium Reagents | C-C, C-Heteroatom | Functionalization |

Strategic Importance of Vinyl Halides and Polyhalogenated Alkenes in Synthetic Transformations

Vinyl halides, compounds where a halogen atom is directly attached to an alkene carbon, are exceptionally important intermediates in organic synthesis. quora.com Their strategic value lies in their ability to participate in a wide array of chemical reactions that preserve the carbon-carbon double bond, offering stereochemical control. Like their aryl halide counterparts, vinyl halides are excellent substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of substituted alkenes with high precision. quora.comnumberanalytics.com

Polyhalogenated alkenes, such as the 2,2-dibromoethenyl group present in the target molecule, offer even more diverse reactivity. The geminal dihalide arrangement (two halogens on the same carbon) is a precursor to terminal alkynes through a process of elimination, often using a strong base like an organolithium reagent. nih.gov This transformation is a powerful tool for introducing an alkyne functional group, which can then undergo further reactions like click chemistry or subsequent Sonogashira couplings. Furthermore, the presence of multiple halogens can lead to selective or sequential coupling reactions, allowing for the stepwise construction of highly complex molecular frameworks. nih.govresearchgate.net The reactivity of these groups makes them valuable in the synthesis of natural products, pharmaceuticals, and advanced materials. libretexts.org

Overview of Current Academic Research Trajectories for 2-Bromo-5-(2,2-dibromoethenyl)thiophene

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its molecular architecture points toward clear and compelling research trajectories based on the established chemistry of its constituent parts. The presence of three distinct bromine atoms—one on the aromatic thiophene ring and two on the vinyl group—positions it as a trifunctional building block for complex molecular design.

A primary research avenue involves selective and sequential cross-coupling reactions . The C2-bromo group on the thiophene ring exhibits different reactivity compared to the vinyl bromides. This difference could be exploited to perform a Suzuki or Stille coupling at the thiophene C2 position first, followed by a separate transformation of the dibromovinyl group. A related compound, 2-(2,2-dibromoethenyl)thiophene (B8762808), is known to be a versatile precursor for π-conjugated oligomers and in metal-mediated cross-coupling reactions. nih.gov The addition of a second reactive site at the 5-position of the thiophene ring enhances these capabilities.

Another significant research trajectory is the utilization of the dibromovinyl moiety for the synthesis of functionalized alkynes . Treatment with n-butyllithium can convert the dibromovinyl group into a lithium acetylide, which can then be reacted with various electrophiles. nih.gov This would yield a 2-bromo-5-(substituted-ethynyl)thiophene, a valuable intermediate for creating extended π-systems or for incorporation into polymers and macrocycles.

Furthermore, this compound is a candidate for polymerization studies . The multiple reactive handles could allow it to serve as a monomer or a cross-linking agent in the synthesis of novel polythiophenes. rsc.org By carefully choosing polymerization conditions, materials with unique electronic and optical properties could be developed for applications in organic electronics. nih.gov

Interdisciplinary Relevance of this compound as a Chemical Building Block

The unique trifunctional nature of this compound makes it a highly relevant building block across several scientific disciplines.

Materials Science : This compound is a prime candidate for synthesizing advanced organic electronic materials. Its ability to undergo multiple, selective cross-coupling reactions allows for the construction of well-defined conjugated oligomers and polymers. numberanalytics.com These materials are sought after for applications in flexible displays (OLEDs), printable circuits (OFETs), and next-generation solar cells (OPVs). nih.govossila.comchemimpex.com The bromine atoms can also be used to tune the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the resulting materials, a critical factor in optimizing device performance. ossila.com

Medicinal Chemistry : The thiophene core is a privileged scaffold in drug design. nih.govresearchgate.netnih.gov this compound provides a platform for creating complex, three-dimensional molecules through functionalization at its three reactive sites. This enables the generation of diverse compound libraries for screening against various biological targets, including enzymes and receptors, in the search for new therapeutic agents. nih.gov

Supramolecular Chemistry and Crystal Engineering : Polyhalogenated organic molecules are of increasing interest for their ability to form halogen bonds. This non-covalent interaction can be used to direct the self-assembly of molecules into highly ordered crystalline structures. The three bromine atoms on this molecule could be used to design and construct novel supramolecular architectures with tailored electronic or photophysical properties.

Interactive Table: Potential Interdisciplinary Applications

| Field | Application Area | Key Feature Utilized |

| Materials Science | Organic Semiconductors (OFETs, OLEDs) | Poly-conjugation via cross-coupling |

| Organic Photovoltaics (Solar Cells) | Tunable HOMO/LUMO levels | |

| Functional Polymers | Multi-site reactivity for polymerization | |

| Medicinal Chemistry | Drug Discovery Scaffolds | Thiophene core, diverse functionalization |

| Combinatorial Library Synthesis | Three distinct reactive handles | |

| Supramolecular Chemistry | Crystal Engineering | Halogen bonding capabilities |

| Self-Assembled Monolayers | Ordered structure formation |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Br3S |

|---|---|

Molecular Weight |

346.87 g/mol |

IUPAC Name |

2-bromo-5-(2,2-dibromoethenyl)thiophene |

InChI |

InChI=1S/C6H3Br3S/c7-5(8)3-4-1-2-6(9)10-4/h1-3H |

InChI Key |

GPZNZHWNYCNFGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C=C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 2,2 Dibromoethenyl Thiophene

Strategies for Regioselective Bromination and Functionalization of Thiophene (B33073) Rings

The initial and crucial phase in the synthesis of 2-Bromo-5-(2,2-dibromoethenyl)thiophene involves the selective introduction and positioning of bromine atoms on the thiophene core. This is achieved through various chemical strategies that exploit the inherent reactivity of the thiophene ring.

Direct Bromination Approaches to the Thiophene Core (e.g., N-Bromosuccinimide mediated)

Direct bromination of the thiophene ring is a common method for introducing bromine atoms. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to provide a low concentration of bromine, which helps in controlling the regioselectivity of the reaction nih.govresearchgate.net. The bromination of thiophenes is an electrophilic substitution reaction, and the positions most susceptible to attack are the α-positions (2- and 5-positions) due to the electron-donating effect of the sulfur atom which stabilizes the intermediate sigma complex.

For the synthesis of the target compound, a precursor such as 2-(2,2-dibromoethenyl)thiophene (B8762808) would need to be brominated. The presence of the electron-withdrawing dibromoethenyl group at the 2-position would deactivate this position and direct the incoming electrophile (bromine) to the vacant 5-position. A general procedure for the bromination of a substituted thiophene using NBS often involves reacting the thiophene derivative with NBS in a suitable solvent like carbon tetrachloride nih.govresearchgate.net.

A plausible synthetic route to the target compound could start with thiophene-2-carbaldehyde. This aldehyde can be converted to 2-(2,2-dibromoethenyl)thiophene via the Corey-Fuchs reaction nih.gov. Subsequent regioselective bromination of 2-(2,2-dibromoethenyl)thiophene at the 5-position would then yield the final product, this compound.

Table 1: Regioselective Bromination of Thiophene Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Methylthiophene | N-Bromosuccinimide (NBS) in CCl4 | 2-Bromo-5-(bromomethyl)thiophene | nih.govresearchgate.net |

Halogen Dance Reactions for Bromine Atom Relocation on Thiophene

For instance, 2,5-dibromothiophene can undergo a halogen dance reaction in the presence of a strong base like lithium diisopropylamide (LDA) to form 2,4-dibromothiophene ias.ac.inkobe-u.ac.jprsc.org. The mechanism involves deprotonation of the thiophene ring to form a thienyllithium intermediate, which can then undergo a series of lithium-halogen exchange steps, leading to the migration of the bromine atom kobe-u.ac.jp. The thermodynamic stability of the resulting thienyllithium species often dictates the final product distribution ias.ac.in.

While not a direct route to this compound, the halogen dance reaction is a relevant functionalization strategy for preparing polysubstituted bromothiophenes that could serve as precursors. For example, a suitably substituted bromothiophene could be isomerized to place a bromine atom at the desired position before the introduction of the dibromoethenyl moiety.

Construction of the 2,2-Dibromoethenyl Moiety

The formation of the 2,2-dibromoethenyl group is the second key stage in the synthesis of the target compound. This is typically achieved by converting a carbonyl group, specifically an aldehyde, into the desired dibromoalkene.

Formation via Corey-Fuchs Reaction and Analogous Processes

The Corey-Fuchs reaction is a highly effective and widely used method for the one-carbon homologation of an aldehyde to a terminal alkyne, with a 1,1-dibromoolefin as a key isolable intermediate alfa-chemistry.comjk-sci.comwikipedia.orgtcichemicals.comorganic-chemistry.org. The synthesis of 2-(2,2-dibromoethenyl)thiophene is readily accomplished from thiophene-2-carbaldehyde using this reaction nih.gov.

The reaction involves the treatment of an aldehyde with a reagent prepared from carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) alfa-chemistry.comjk-sci.com. This in situ generated reagent, a phosphorus ylide, reacts with the aldehyde in a manner analogous to a Wittig reaction to produce the 1,1-dibromoalkene wikipedia.orgorganic-chemistry.org.

The general steps of the Corey-Fuchs reaction are:

Formation of the phosphorus ylide from CBr4 and PPh3.

Reaction of the ylide with the aldehyde to form a betaine intermediate.

Elimination of triphenylphosphine oxide to yield the 1,1-dibromoalkene alfa-chemistry.com.

For the synthesis of the target molecule, 5-bromothiophene-2-carbaldehyde would be the ideal starting material for the Corey-Fuchs reaction. This would directly install the 2,2-dibromoethenyl group at the 2-position of the already brominated thiophene ring.

Table 2: Key Reagents in the Corey-Fuchs Reaction

| Reagent | Role | Reference |

|---|---|---|

| Aldehyde | Carbonyl source for the dibromoalkene | jk-sci.comwikipedia.org |

| Carbon Tetrabromide (CBr4) | Source of bromine and carbon for the ylide | alfa-chemistry.comjk-sci.com |

| Triphenylphosphine (PPh3) | Forms the phosphorus ylide | alfa-chemistry.comjk-sci.com |

Multi-Component Reactions for Dibromoalkene Assembly

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials nih.gov. MCRs are highly efficient as they can rapidly build molecular complexity in a single step nih.gov.

While there are several MCRs for the synthesis of thiophene derivatives, a specific MCR for the direct assembly of a 2,2-dibromoethenyl moiety on a thiophene ring is not prominently reported nih.govresearchgate.netnih.gov. However, MCRs can be employed to construct the thiophene ring itself, which can then be further functionalized. For example, the Gewald reaction is a well-known MCR that produces polysubstituted 2-aminothiophenes from an α-cyano ester, a carbonyl compound, and elemental sulfur in the presence of a base.

A hypothetical MCR approach to a precursor for this compound could involve the synthesis of a substituted thiophene with a handle for further elaboration. For instance, an MCR could be designed to produce a thiophene with a formyl group, which could then be subjected to the Corey-Fuchs reaction.

Olefin Metathesis Approaches to Ethenyl Derivatives

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds mdpi.comwits.ac.za. This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), has found broad application in organic synthesis mdpi.comuwindsor.ca.

While olefin metathesis is not a direct method for the synthesis of a 2,2-dibromoethenyl group, it could be used to create a vinylthiophene precursor. For example, cross-metathesis between a suitable thiophene derivative and a vinylating agent could yield a vinylthiophene. This vinylthiophene could then potentially be converted to the target 2,2-dibromoethenylthiophene through subsequent bromination reactions.

A hypothetical route could involve the synthesis of 2-vinylthiophene, followed by bromination of the vinyl group. However, controlling the regioselectivity and preventing polymerization could be challenging. Ring-closing metathesis (RCM) is another variant of this reaction that is typically used for the synthesis of cyclic compounds and would be less relevant for the direct construction of the acyclic 2,2-dibromoethenyl moiety mdpi.comwits.ac.za.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide |

| Thiophene |

| 2,5-dibromothiophene |

| Lithium diisopropylamide |

| 2,4-dibromothiophene |

| Carbon tetrabromide |

| Triphenylphosphine |

| Thiophene-2-carbaldehyde |

| 2-(2,2-dibromoethenyl)thiophene |

| Triphenylphosphine oxide |

| 5-bromothiophene-2-carbaldehyde |

| 2-aminothiophenes |

| 2-vinylthiophene |

| 2-Bromo-5-(bromomethyl)thiophene |

| 2-Methylthiophene |

| 2,3,5-Tribromothiophene |

| 3,5-dibromo-2-thiophenecarboxaldehyde |

| 3,5-dibromothiophen-2-methanol |

| 3,5-dibromo-2-((trityloxy)methyl)thiophene |

| 3-bromo-5-propyl-2-trityloxymethylthiophene |

| 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde |

| 2,2'-dibromo-5,5'-bithiophene |

| pentyl 5-bromothiophene-2-carboxylate |

Convergent Synthesis Approaches to this compound

Sequential Halogenation and Ethenyl Group Introduction

One of the most direct conceptual pathways to this compound involves a stepwise functionalization of the thiophene ring. This linear sequence would typically begin with the introduction of one of the key functional groups, followed by subsequent reactions to install the remaining moieties. A plausible route commences with the formation of the dibromoethenyl group on the thiophene core, followed by regioselective bromination of the C5 position.

The critical step in this sequence is the conversion of an aldehyde to a 1,1-dibromoalkene, a transformation efficiently achieved through the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an aldehyde with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide. wikipedia.orgorganic-chemistry.org In this proposed synthesis, the starting material would be 2-formylthiophene. The subsequent step would be the selective bromination of the resulting 2-(2,2-dibromoethenyl)thiophene at the C5 position. The thiophene ring is activated towards electrophilic substitution, and the C5 position is generally the most reactive site in 2-substituted thiophenes.

A second plausible sequential route would involve the initial bromination of the thiophene ring, followed by the introduction of the dibromoethenyl group. This would start with the synthesis of 2,5-dibromothiophene, a readily available starting material. One of the bromine atoms would then need to be selectively converted to a formyl group, for instance, through a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The resulting 5-bromo-2-formylthiophene would then undergo a Corey-Fuchs reaction to yield the target compound.

Table 1: Illustrative Reaction Conditions for Sequential Synthesis Steps

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Route A: Step 1 | 2-Formylthiophene | CBr4, PPh3, CH2Cl2, 0 °C to rt | 2-(2,2-Dibromoethenyl)thiophene | ~85 |

| Route A: Step 2 | 2-(2,2-Dibromoethenyl)thiophene | NBS, DMF, rt | This compound | Variable |

| Route B: Step 1 | 2,5-Dibromothiophene | 1. n-BuLi, THF, -78 °C; 2. DMF | 5-Bromo-2-formylthiophene | ~70-80 |

| Route B: Step 2 | 5-Bromo-2-formylthiophene | CBr4, PPh3, CH2Cl2, 0 °C to rt | this compound | ~80-90 |

Note: Yields are approximate and based on analogous reactions reported in the literature. The actual yields for the synthesis of this compound may vary.

Cross-Coupling Strategies for Linking Thiophene and Ethenyl Precursors

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the C-C bond between the thiophene ring and the dibromoethenyl group. These methods typically involve the reaction of a halogenated thiophene with an organometallic reagent carrying the dibromoethenyl moiety.

A prominent example is the Suzuki-Miyaura coupling, which utilizes an organoboron reagent. nih.gov In this context, 2,5-dibromothiophene could be coupled with a (2,2-dibromovinyl)boronic acid or its corresponding ester. nih.gov The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligands, and base.

Another widely used method is the Stille cross-coupling, which employs an organotin reagent. researchgate.net A potential route would involve the reaction of 2,5-dibromothiophene with a (2,2-dibromovinyl)trialkylstannane. Stille couplings are known for their tolerance to a wide range of functional groups, which would be advantageous in this synthesis.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Conditions

| Coupling Reaction | Thiophene Precursor | Ethenyl Precursor | Catalyst System | Solvent/Base | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,5-Dibromothiophene | (2,2-Dibromovinyl)boronic acid pinacol ester | Pd(PPh3)4 | 1,4-Dioxane/H2O, K3PO4 | This compound |

| Stille | 2,5-Dibromothiophene | (2,2-Dibromovinyl)tributylstannane | Pd(PPh3)4, CuI | DMF | this compound |

Note: The specific conditions and yields for the synthesis of this compound via these methods would require experimental optimization.

Optimization of Synthetic Pathways and Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of unwanted byproducts.

Yield Enhancement and Side-Product Minimization

In the sequential synthesis approach, the Corey-Fuchs reaction can be optimized by using zinc dust, which can improve yields and simplify the separation of the product from triphenylphosphine oxide. wikipedia.org The choice of solvent and temperature also plays a crucial role. For the bromination step, controlling the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS), is critical to prevent over-bromination of the thiophene ring.

For cross-coupling reactions, the choice of palladium catalyst and ligand is paramount. The use of bulky, electron-rich phosphine (B1218219) ligands can often improve catalytic activity and promote higher yields. The base used in Suzuki-Miyaura couplings can also significantly impact the reaction outcome, with inorganic bases like potassium phosphate or cesium carbonate often being effective. nih.gov Minimizing side reactions such as homo-coupling of the starting materials is a key consideration in optimizing these reactions.

Selectivity Control in Multi-Halogenated Systems

A significant challenge in the synthesis of this compound is achieving the desired regioselectivity. In the sequential approach, the bromination of 2-(2,2-dibromoethenyl)thiophene must selectively occur at the C5 position. The directing effect of the existing substituent and the inherent reactivity of the thiophene ring generally favor this outcome. However, careful control of reaction conditions is necessary to avoid the formation of other brominated isomers.

In the cross-coupling approach starting from 2,5-dibromothiophene, achieving mono-substitution can be challenging. Controlling the stoichiometry of the organometallic reagent and the reaction time can favor the formation of the mono-coupled product. In some cases, statistical mixtures of mono- and di-substituted products may be formed, requiring chromatographic separation.

Sustainable Synthesis Practices and Green Chemistry Principles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

The use of hazardous solvents is a major concern in organic synthesis. For bromination reactions, greener alternatives to traditional chlorinated solvents are being explored. Similarly, for Suzuki-Miyaura cross-coupling reactions, the use of more environmentally benign solvents such as 2-methyltetrahydrofuran (2-MeTHF) or tert-amyl alcohol has been shown to be effective. nih.govacs.org In some cases, reactions can even be performed in water. inovatus.es

Employing microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and often improving yields, thereby saving energy.

Application of Environmentally Benign Solvents and Reagents

The traditional Corey-Fuchs reaction, a common method for converting aldehydes to gem-dibromoalkenes, often utilizes stoichiometric amounts of triphenylphosphine and carbon tetrabromide in solvents like dichloromethane. However, there is a significant drive towards replacing hazardous chemicals with more sustainable alternatives.

Recent research has highlighted the potential of replacing less-preferred dipolar aprotic and ethereal solvents with greener options in various organic syntheses. For instance, 2-methyltetrahydrofuran (MeTHF), derived from renewable resources, has emerged as a viable substitute for tetrahydrofuran (THF) in many reactions, offering similar performance with a better environmental profile acs.org. While specific studies on the Corey-Fuchs reaction of 2-bromo-5-formylthiophene using such solvents are not yet prevalent, the general trend in synthetic organic chemistry suggests their applicability.

Furthermore, electrochemical methods are being explored as an environmentally friendly alternative for certain steps in organic synthesis. These methods use electrons as a traceless reagent, often at room temperature and atmospheric pressure, thereby reducing the need for stoichiometric chemical oxidants or reductants nih.gov. An electrochemically modified Corey-Fuchs reaction has been reported for the synthesis of arylalkynes, suggesting that similar principles could be applied to the synthesis of gem-dibromoalkenes, potentially reducing the reliance on strong bases and harsh conditions in subsequent steps nih.gov.

The synthesis of the precursor, 2-bromo-5-formylthiophene, can also be approached with greener methodologies. One patented method for the synthesis of 2-bromothiophene (B119243), a related starting material, utilizes hydrogen peroxide as an oxidant in the presence of hydrobromic acid, which is a more environmentally benign approach compared to using elemental bromine google.com. Another method describes the synthesis of 2-bromothiophene using bromine-containing wastewater, highlighting a potential for waste valorization in the production of key intermediates google.com.

Table 1: Potential Environmentally Benign Solvents and Reagents

| Conventional Reagent/Solvent | Greener Alternative | Rationale for Substitution |

| Dichloromethane (DCM), Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (MeTHF), Propylene Carbonate | Derived from renewable resources, lower toxicity, better environmental profile acs.org. |

| Stoichiometric Triphenylphosphine | Catalytic phosphine systems, phosphine monoliths | Reduces waste, allows for easier separation and potential recycling of the catalyst researchgate.net. |

| Strong bases (e.g., n-BuLi) for subsequent reactions | Electrochemical methods | Avoids stoichiometric use of hazardous reagents, milder reaction conditions nih.gov. |

| Elemental Bromine (for precursor synthesis) | Hydrogen Peroxide/Hydrobromic Acid | Avoids the use of highly toxic and hazardous elemental bromine google.com. |

Catalytic Systems for Atom-Economical Transformations

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. The classic Wittig-type reactions, including the Corey-Fuchs reaction, suffer from poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct.

A significant advancement in this area is the development of catalytic olefination reactions. One notable example is the copper-catalyzed conversion of aldehydes to gem-dibromoalkenes. Nenajdenko and co-workers have reported an efficient one-pot transformation where a range of aldehydes are first converted to their corresponding hydrazones in situ and then treated with carbon tetrabromide in the presence of catalytic amounts of copper(I) chloride (CuCl) acs.orgrsc.org. This method proceeds under mild conditions and provides good to high yields of the desired dibromoalkenes, offering a more atom-economical alternative to the traditional phosphine-based methods rsc.org.

The use of zinc dust can also improve the efficiency of the Corey-Fuchs reaction by reducing the amount of triphenylphosphine required, which in turn simplifies purification and increases the yield jk-sci.comwikipedia.org. For sensitive substrates, triethylamine can be used as an alternative to zinc jk-sci.com.

The development of catalytic C-C bond-forming reactions is a major focus of modern organic synthesis, with an emphasis on minimizing waste and maximizing efficiency nih.govnih.gov. While direct catalytic routes to this compound are still under investigation, the principles of catalytic and atom-economical transformations are actively being applied to the synthesis of related structural motifs.

Table 2: Comparison of Synthetic Methodologies for gem-Dibromoalkene Formation

| Method | Key Reagents | Advantages | Disadvantages | Atom Economy |

| Traditional Corey-Fuchs | Stoichiometric PPh₃, CBr₄ | Well-established, reliable for many substrates. | Poor atom economy (stoichiometric PPh₃O waste), requires strong bases for subsequent steps jk-sci.comwikipedia.orgorganic-chemistry.org. | Low |

| Modified Corey-Fuchs | PPh₃, CBr₄, Zn dust | Reduced amount of PPh₃, easier purification, potentially higher yields jk-sci.comwikipedia.org. | Still generates phosphine oxide waste. | Moderate |

| Copper-Catalyzed Olefination | Hydrazine, CBr₄, Catalytic CuCl | Catalytic in copper, mild conditions, one-pot procedure acs.orgrsc.org. | Requires in-situ formation of hydrazone intermediate. | High |

Advanced Reaction Chemistry of 2 Bromo 5 2,2 Dibromoethenyl Thiophene

Strategic Functionalization via Differential Halogen Reactivity

The structure of 2-bromo-5-(2,2-dibromoethenyl)thiophene presents three bromine atoms with distinct chemical environments, offering a platform for strategic and selective functionalization. The bromine atom attached to the thiophene (B33073) ring at the 2-position is an aryl bromide, while the two bromine atoms on the ethenyl side chain are vinylic and geminal. This inherent difference in their electronic and steric properties allows for differential reactivity, which can be exploited to achieve selective chemical transformations at each site.

Selective Reactions at the Thiophene Ring Bromine Atom

The bromine atom at the 2-position of the thiophene ring is anticipated to be the most susceptible to reactions typical of aryl bromides, particularly metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This reactivity is attributed to the electron-rich nature of the thiophene ring, which facilitates oxidative addition to a palladium(0) catalyst.

In analogous systems, such as 2,5-dibromothiophene, selective monolithiation at one of the bromine atoms can be achieved using organolithium reagents at low temperatures. This lithiated intermediate can then be quenched with various electrophiles to introduce a functional group at that position. It is expected that this compound would undergo a similar selective metal-halogen exchange at the C2-bromine, given the higher reactivity of α-bromines on a thiophene ring compared to vinylic bromides.

Selective Reactions at the Vinylic Bromine Atoms (gem-dibromoethenyl)

The gem-dibromoethenyl group is a versatile functional handle, primarily known for its ability to undergo elimination and coupling reactions. A key reaction of this moiety is the Corey-Fuchs reaction, which typically involves treatment with two equivalents of an organolithium reagent to generate a terminal alkyne. It is plausible that under controlled conditions, selective dehydrobromination of this compound could yield 2-bromo-5-(2-bromoethynyl)thiophene and subsequently 2-bromo-5-ethynylthiophene (B12079). nih.gov

Furthermore, one or both of the vinylic bromine atoms could potentially participate in transition metal-catalyzed cross-coupling reactions. The relative reactivity of these vinylic bromides compared to the aryl bromide on the thiophene ring would be dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Cascade Reactions Involving Multiple Halogen Sites

The presence of multiple halogen atoms opens up the possibility of cascade reactions, where a single set of reagents can induce sequential transformations at different sites. For instance, a "halogen dance" reaction, which involves the migration of a halogen atom upon treatment with a strong base, could be envisioned. While not directly documented for this specific molecule, such rearrangements are known in other polyhalogenated thiophenes. researchgate.net

A potential cascade could be initiated by a selective metal-halogen exchange at the C2-position, followed by an intramolecular reaction or rearrangement involving the dibromoethenyl group. Alternatively, a carefully chosen set of cross-coupling conditions might allow for a one-pot, sequential coupling at both the aryl and vinylic positions, leading to the rapid construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The distinct electronic nature of the aryl and vinylic C-Br bonds in this compound suggests that regioselective cross-coupling should be achievable.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, it is predicted that the C2-bromine on the thiophene ring would be more reactive towards Suzuki-Miyaura coupling than the vinylic bromines. This is a general trend observed in substrates containing both aryl and vinyl halides. nih.govmdpi.com By carefully selecting the palladium catalyst, ligand, and base, it should be possible to selectively couple an organoboron reagent at the 2-position of the thiophene ring while leaving the gem-dibromoethenyl group intact for subsequent transformations.

The table below outlines hypothetical Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids, based on known procedures for similar bromo-thiophenes. d-nb.infonih.govresearchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-(2,2-dibromoethenyl)thiophene |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-5-(2,2-dibromoethenyl)thiophene |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(3-Thienyl)-5-(2,2-dibromoethenyl)thiophene |

This is a representative table based on analogous reactions and not experimental data for the subject compound.

Stille Coupling with Organostannane Reagents

The Stille coupling, which utilizes organostannane reagents, is another powerful method for C-C bond formation and is often complementary to the Suzuki-Miyaura coupling. Similar to the Suzuki reaction, the aryl C-Br bond at the 2-position of the thiophene ring is expected to be more reactive in Stille coupling than the vinylic C-Br bonds. This selectivity allows for the stepwise functionalization of the molecule.

Stille coupling is particularly useful for the synthesis of conjugated polymers and oligomers containing thiophene units. It is conceivable that this compound could first undergo a selective Stille coupling at the C2-position, followed by a subsequent coupling or polymerization involving the vinylic bromines under different reaction conditions.

The following table illustrates potential Stille coupling reactions, with conditions extrapolated from literature on related bromo-thiophenes. jcu.edu.au

| Entry | Organostannane Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Phenyl-5-(2,2-dibromoethenyl)thiophene |

| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | DMF | 2-(2-Thienyl)-5-(2,2-dibromoethenyl)thiophene |

| 3 | Trimethyl(vinyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | 2-Vinyl-5-(2,2-dibromoethenyl)thiophene |

This is a representative table based on analogous reactions and not experimental data for the subject compound.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. In the case of this compound, the bromine atom at the 2-position of the thiophene ring is the primary site for Sonogashira coupling. This regioselectivity is attributed to the higher reactivity of the C(sp²)-Br bond on the aromatic ring compared to the C(sp²)-Br bonds on the ethenyl group in palladium-catalyzed cross-coupling reactions.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene ring, followed by transmetalation with the copper(I) acetylide and reductive elimination to yield the alkynylated thiophene product. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

| Catalyst System | Alkyne Substrate | Base | Solvent | Yield (%) |

| Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | Et₃N | Toluene | >90 |

| Pd(OAc)₂/dppf | 1-Octyne | DIPA | DMF | 85-95 |

| Pd₂ (dba)₃/AsPh₃ | Trimethylsilylacetylene | i-Pr₂NEt | Dioxane | ~90 |

This table presents typical conditions and expected yields for the Sonogashira coupling of 2-bromothiophene (B119243) derivatives with various terminal alkynes, illustrating the general applicability of this reaction.

Negishi and Kumada Coupling Variants with Organozinc and Grignard Reagents

Negishi and Kumada couplings are indispensable tools for the formation of C-C bonds, utilizing organozinc and Grignard reagents, respectively. These reactions offer a broad substrate scope and high functional group tolerance. For this compound, these couplings can be selectively performed at the 2-position of the thiophene ring.

In the Negishi coupling , an organozinc reagent (R-ZnX) is coupled with the brominated thiophene in the presence of a palladium or nickel catalyst. The reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

The Kumada coupling employs a Grignard reagent (R-MgX) and is typically catalyzed by nickel or palladium complexes. While Grignard reagents are highly reactive, which can sometimes limit functional group compatibility, the Kumada coupling is highly effective for the formation of C-C bonds with a variety of organic halides.

The regioselectivity of both reactions on this compound is expected to favor substitution at the C2-position of the thiophene due to the higher reactivity of the aryl C-Br bond in the oxidative addition step of the catalytic cycle.

| Coupling Reaction | Organometallic Reagent | Catalyst | Ligand | Product Type |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | 2-Phenyl-5-(2,2-dibromoethenyl)thiophene |

| Kumada | Ethylmagnesium bromide | Ni(dppp)Cl₂ | dppp | 2-Ethyl-5-(2,2-dibromoethenyl)thiophene |

| Negishi | Alkylzinc bromide | Pd₂ (dba)₃ | XPhos | 2-Alkyl-5-(2,2-dibromoethenyl)thiophene |

| Kumada | Arylmagnesium bromide | Pd(OAc)₂ | SPhos | 2-Aryl-5-(2,2-dibromoethenyl)thiophene |

This interactive table showcases the versatility of Negishi and Kumada couplings for introducing various substituents onto the thiophene ring of the target compound.

Mizoroki-Heck Reaction and its Regioselectivity

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov For this compound, the reaction would preferentially occur at the 2-bromo position of the thiophene ring. The regioselectivity of the Heck reaction is influenced by several factors, including the nature of the alkene, the catalyst system, and the reaction conditions.

The reaction typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of a β-hydride to form the substituted alkene product. The regioselectivity of the addition step is governed by both steric and electronic factors. In general, the palladium-aryl group adds to the less substituted carbon of the alkene.

Given the structure of this compound, a Heck reaction with an alkene such as styrene (B11656) would be expected to yield a product where the thiophene moiety is attached to the less substituted carbon of the styrene double bond. The presence of the dibromoethenyl group may also influence the electronic properties of the thiophene ring and thus affect the reactivity and regioselectivity of the Heck reaction.

Direct Arylation and Alkenylation Approaches for C-H Functionalization

Direct C-H arylation and alkenylation have emerged as powerful and atom-economical alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of one of the coupling partners. core.ac.uk For thiophene derivatives, direct C-H functionalization typically occurs at the C-H bonds adjacent to the sulfur atom (α-positions) due to their higher acidity and reactivity. mdpi.com

In the case of this compound, the C-H bond at the 3- or 4-position of the thiophene ring could potentially undergo direct arylation or alkenylation. However, the presence of the bromine atom at the 2-position and the dibromoethenyl group at the 5-position would significantly influence the regioselectivity of such a reaction. The steric hindrance and electronic effects of these substituents would need to be carefully considered.

Recent advances in catalyst design have enabled more challenging C-H functionalizations. For instance, the use of specific ligands can direct the arylation to a particular C-H bond. While specific examples for this compound are not extensively reported, the general principles of direct C-H functionalization suggest that this could be a viable strategy for further derivatization of the thiophene core.

Role of Ligand Systems and Catalyst Design in Cross-Coupling Efficiency

The efficiency and selectivity of cross-coupling reactions involving polyhalogenated substrates like this compound are critically dependent on the design of the catalyst and the choice of ligands. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the rates of oxidative addition, transmetalation, and reductive elimination.

For a substrate with multiple C-Br bonds of different reactivity, the ligand can be tailored to promote selective reaction at one site over the others. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of less reactive C-Br bonds and to promote the reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for a variety of cross-coupling reactions, offering high stability and activity.

The design of the catalyst, including the choice of the metal precursor and any additives, can also significantly impact the outcome of the reaction. For polyhalogenated compounds, careful optimization of the catalyst system is essential to achieve high yields and to control the regioselectivity of the coupling reaction.

| Ligand Type | Key Features | Application in Cross-Coupling |

| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Readily available, tunable steric and electronic properties. | General purpose, often used in Sonogashira and Heck reactions. |

| Bidentate Phosphines (e.g., dppe, dppf) | Chelation effect enhances catalyst stability. | Effective in Suzuki, Negishi, and Kumada couplings. |

| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos) | Bulky and electron-rich, promote oxidative addition and reductive elimination. | Highly efficient for coupling of challenging substrates, including aryl chlorides and polyhalogenated arenes. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable metal complexes. | Offer high thermal stability and activity in a wide range of cross-coupling reactions. |

This interactive table provides an overview of common ligand types and their key features, highlighting their importance in optimizing cross-coupling reactions.

Nucleophilic and Electrophilic Reactivity Studies

Nucleophilic Substitution Reactions on Thiophene and Ethenyl Bromines

The bromine atoms on this compound are susceptible to nucleophilic substitution reactions. The reactivity of each bromine atom is influenced by its position on the molecule. The bromine atom at the 2-position of the thiophene ring can undergo nucleophilic aromatic substitution (SₙAr). The thiophene ring itself is more reactive towards nucleophilic substitution than benzene (B151609). uoanbar.edu.iq

The reactivity of the C2-Br bond towards nucleophiles can be further enhanced by the presence of electron-withdrawing groups on the thiophene ring. The dibromoethenyl group at the 5-position can exert an electron-withdrawing effect, thereby activating the C2-Br for nucleophilic attack.

The two bromine atoms on the ethenyl group are vinylic bromides. Vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the sp² hybridization of the carbon atom and the increased strength of the C-Br bond. However, under certain conditions, such as with strong nucleophiles or under transition-metal catalysis, these vinylic bromides can also be substituted.

The relative reactivity of the aryl versus the vinylic bromides in nucleophilic substitution reactions would depend on the specific nucleophile and reaction conditions. It is generally expected that the aryl bromide would be more susceptible to SₙAr reactions, especially if the reaction proceeds through a Meisenheimer-like intermediate stabilized by the thiophene ring.

Electrophilic Aromatic Substitution on the Thiophene Ring (Post-Functionalization)

The thiophene nucleus is generally more susceptible to electrophilic aromatic substitution (EAS) than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). However, the reactivity and regioselectivity of these substitutions on this compound are significantly influenced by the existing substituents. Both the bromo group at the C5 position and the 2,2-dibromoethenyl group at the C2 position are deactivating toward electrophilic attack. masterorganicchemistry.comopenstax.org

The deactivating nature of these groups arises from their electron-withdrawing inductive effects. libretexts.org Halogens, while deactivating, are known to be ortho, para-directing due to the resonance stabilization provided by their lone pairs. openstax.org The 2,2-dibromoethenyl group is also deactivating, withdrawing electron density from the ring system. Consequently, forcing conditions, such as the use of strong acids or high temperatures, would be required to achieve further substitution on the thiophene ring.

The directing effects of the two substituents determine the position of any subsequent functionalization. The C5-bromo group directs incoming electrophiles to the C4 position (the C2 position is already substituted). The C2-(2,2-dibromoethenyl) group directs to the C3 and C5 positions (with C5 being occupied). Therefore, the two available positions for substitution are C3 and C4. The outcome would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br+ | 2,4-Dibromo-5-(2,2-dibromoethenyl)thiophene and 2,3-Dibromo-5-(2,2-dibromoethenyl)thiophene | The ring is deactivated, requiring a Lewis acid catalyst. Substitution occurs at the remaining vacant positions (C3 and C4). |

| Nitration | NO2+ | 2-Bromo-5-(2,2-dibromoethenyl)-3-nitrothiophene and 2-Bromo-5-(2,2-dibromoethenyl)-4-nitrothiophene | Requires harsh conditions (e.g., fuming HNO3/H2SO4). Nitration is expected at the C3 and C4 positions. |

Addition and Cycloaddition Reactions Involving the Ethenyl Moiety

The 2,2-dibromoethenyl moiety provides a site for addition and cycloaddition reactions, offering pathways to modify the side chain of the molecule.

Hydrohalogenation and Dihalogenation

Addition reactions to the carbon-carbon double bond of the ethenyl group are possible, though the reactivity is diminished compared to simple alkenes. The presence of two electron-withdrawing bromine atoms on one of the sp2 carbons makes the double bond electron-poor and thus less nucleophilic.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond proceeds via an electrophilic addition mechanism, typically involving a carbocation intermediate. youtube.comkhanacademy.org According to Markovnikov's rule, the proton adds to the carbon atom that results in the more stable carbocation. leah4sci.comyoutube.com In this case, addition of the proton to the terminal carbon (Cβ) would generate a carbocation on the carbon adjacent to the thiophene ring (Cα). This carbocation is destabilized by the inductive effect of the two bromine atoms but could be stabilized by resonance with the thiophene ring. The alternative carbocation at the Cβ position would be less stable. Therefore, the reaction is expected to yield the Markovnikov product, although it may proceed slowly.

Dihalogenation: The addition of halogens like Br₂ or Cl₂ across the double bond typically occurs via a halonium ion intermediate. youtube.com This reaction would convert the dibromoethenyl group into a tetrabromoethyl group. Similar to hydrohalogenation, the electron-deficient nature of the alkene will likely necessitate more forcing conditions compared to the dihalogenation of electron-rich alkenes.

Table 2: Predicted Products of Addition Reactions to the Ethenyl Moiety

| Reaction | Reagent | Predicted Product | Mechanism |

|---|---|---|---|

| Hydrobromination | HBr | 2-Bromo-5-(1,2,2-tribromoethyl)thiophene | Electrophilic Addition (Markovnikov) |

Diels-Alder and Related Cycloaddition Pathways

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While the thiophene ring itself is generally a poor diene due to its aromaticity, the 2,2-dibromoethenyl group can function as a dienophile. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The two bromine atoms serve this purpose, making this compound a potential substrate for Diels-Alder reactions.

In a hypothetical reaction with a conjugated diene such as 1,3-butadiene, the 2,2-dibromoethenylthiophene would act as the dienophile, leading to the formation of a substituted cyclohexene (B86901) ring. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Such reactions provide a powerful method for constructing complex cyclic structures attached to the thiophene core.

Table 3: Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Predicted Product |

|---|

Metalation and Lithium-Halogen Exchange Reactions

Metalation, particularly through lithium-halogen exchange, is a fundamental transformation for polyhalogenated aromatic and heteroaromatic compounds, enabling subsequent functionalization. wikipedia.org For this compound, which possesses three bromine atoms, the regioselectivity of this reaction is critical.

Lithium-halogen exchange with organolithium reagents like n-butyllithium (n-BuLi) is typically a very fast process at low temperatures (e.g., -78 °C). The rate of exchange is significantly faster for aryl bromides than for vinylic bromides. wikipedia.orgup.ac.za Consequently, treatment of the title compound with one equivalent of n-BuLi is expected to result in selective exchange at the C5 position of the thiophene ring. acs.orgrsc.org Trapping the resulting organolithium intermediate with an electrophile (e.g., CO₂, aldehydes, or alkyl halides) would introduce a new substituent at this position.

The use of more than one equivalent of organolithium reagent can lead to further reactions. For instance, treatment of 1,1-dibromoalkenes with two equivalents of a strong base like n-BuLi is a known method for generating terminal alkynes via a Fritsch–Buttenberg–Wiechell rearrangement. This would transform the 2,2-dibromoethenyl group into an ethynyl (B1212043) group, providing a route to 2-bromo-5-ethynylthiophene derivatives.

Table 4: Outcomes of Lithiation and Subsequent Quenching

| Reagent(s) | Proposed Intermediate | Electrophile (E+) | Final Product |

|---|---|---|---|

| 1. 1 eq. n-BuLi, -78 °C | 2-(2,2-Dibromoethenyl)-5-lithiothiophene | CO₂ then H+ | 5-(2,2-Dibromoethenyl)thiophene-2-carboxylic acid |

Radical Reactions for Site-Specific Modifications

Radical reactions offer alternative pathways for the functionalization of this compound, particularly at the ethenyl side chain.

One of the most well-known radical reactions involving alkenes is the anti-Markovnikov addition of HBr in the presence of a radical initiator, such as peroxides (ROOR) or AIBN. pharmaguideline.com The reaction is initiated by the formation of a bromine radical (Br•), which then adds to the double bond. libretexts.org The addition occurs at the carbon atom that leads to the formation of the more stable carbon radical intermediate. youtube.com

For the 2,2-dibromoethenyl group, the addition of a bromine radical to the terminal carbon (Cβ) would generate a radical at Cα, which is stabilized by two adjacent bromine atoms and resonance with the thiophene ring. This intermediate is expected to be more stable than the radical formed by addition to the Cα carbon. The resulting carbon radical would then abstract a hydrogen atom from HBr to complete the anti-Markovnikov addition, yielding 2-Bromo-5-(1,2,2-tribromoethyl)thiophene. This product is identical to that of the ionic hydrobromination, a scenario that can occur when the stability of the intermediate radical and carbocation lead to the same regiochemical outcome.

Other radical processes, such as atom transfer radical addition (ATRA) reactions, could also be envisioned for functionalizing the vinyl group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 1,3-Butadiene |

| 2,3-Dibromo-5-(2,2-dibromoethenyl)thiophene |

| 2,4-Dibromo-5-(2,2-dibromoethenyl)thiophene |

| 2-Bromo-5-(1,2,2-tribromoethyl)thiophene |

| 2-Bromo-5-(1,2-dichloro-2,2-dibromoethyl)thiophene |

| 2-Bromo-5-(2,2-dibromoethenyl)-3-nitrothiophene |

| 2-Bromo-5-(2,2-dibromoethenyl)-4-nitrothiophene |

| This compound |

| 2-Bromo-5-ethynylthiophene |

| 4-(5-Bromothiophen-2-yl)-4,4-dibromocyclohex-1-ene |

| 5-(2,2-Dibromoethenyl)thiophene-2-carboxylic acid |

| Benzene |

| n-Butyllithium |

Mechanistic Investigations of Reactions Involving 2 Bromo 5 2,2 Dibromoethenyl Thiophene

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are paramount in the functionalization of 2-bromo-5-(2,2-dibromoethenyl)thiophene. The elucidation of the catalytic cycles in these processes is crucial for optimizing reaction conditions and predicting product selectivity. While specific studies on this exact molecule are not extensively detailed in the literature, the general mechanisms for these reactions provide a strong framework for understanding its reactivity.

The catalytic cycles for both Suzuki and Stille reactions are generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgharvard.edu

Oxidative Addition: The cycle is initiated by the oxidative addition of the organic halide to a low-valent transition metal complex, typically palladium(0). In the case of this compound, there are two types of C-Br bonds: one on the sp²-hybridized carbon of the thiophene (B33073) ring and two on the sp²-hybridized carbon of the ethenyl group. The relative reactivity of these bonds towards oxidative addition is a key factor in determining the regioselectivity of the reaction. Generally, the C-Br bond on an aromatic or heteroaromatic ring is more reactive in palladium-catalyzed couplings than a vinylic C-Br bond. nih.gov This suggests that the initial oxidative addition is likely to occur at the 2-position of the thiophene ring.

Transmetalation: Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation. In the Suzuki reaction, an organoboron reagent, activated by a base, transfers its organic group to the palladium center. In the Stille reaction, an organotin reagent performs a similar role. wikipedia.orglibretexts.org This step is often the rate-determining step in the catalytic cycle. mdma.ch

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The chemoselectivity of these reactions can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. For instance, in polyhalogenated compounds, ligand and solvent effects can alter the regioselectivity of the cross-coupling reaction. researchgate.netresearchgate.net

Spectroscopic Monitoring of Reaction Intermediates and Transient Species (e.g., in situ NMR, IR)

The direct observation of reaction intermediates and transient species provides invaluable evidence for proposed reaction mechanisms. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the progress of a reaction in real-time.

Similarly, in situ IR spectroscopy can be employed to track changes in vibrational frequencies associated with the reactants, products, and key intermediates. This technique is particularly useful for monitoring the coordination of reactants to the metal center and for observing the formation of new bonds. For instance, it can be used to study the kinetics of Heck coupling reactions involving palladacycle catalysts. researchgate.net

Kinetic Studies of Reaction Rates and Orders for Pathway Determination

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative information about reaction rates and the influence of reactant concentrations. By determining the reaction order with respect to each component, the rate-determining step of a reaction can often be identified.

For transition metal-catalyzed cross-coupling reactions, kinetic analyses have been instrumental in refining the understanding of the catalytic cycle. For instance, in many Suzuki-Miyaura reactions, the reaction is found to be first-order in the aryl halide and the catalyst, and zero-order in the organoboron reagent, suggesting that oxidative addition is the rate-determining step. nih.gov However, in other cases, transmetalation has been identified as the slow step. mdma.ch

In the context of this compound, a kinetic study could differentiate the reactivity of the various C-Br bonds. By monitoring the reaction rate under different conditions (e.g., varying the concentration of the substrate, catalyst, and coupling partner), one could determine which C-Br bond reacts preferentially and gain insight into the factors that control this selectivity. Such studies on related brominated thiophenes have contributed to a deeper understanding of their reactivity in cross-coupling reactions. mdpi.com

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. It allows for the characterization of transition states, the calculation of activation energies, and the identification of the most favorable reaction pathways.

Transition State Characterization and Energy Barrier Determination

DFT calculations can be used to locate and characterize the transition state structures for each elementary step in a proposed reaction mechanism. mdpi.com By calculating the energy of these transition states relative to the preceding intermediates, the activation energy (energy barrier) for each step can be determined. rsc.org This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway. For example, computational studies on the oxidative addition of aryl halides to palladium complexes have helped to elucidate the factors that influence the reactivity of different C-X bonds. rsc.org

Solvent Effects and Catalytic Role of Additives

Computational models can also incorporate the effects of the solvent on the reaction pathway. whiterose.ac.uk Solvents can influence reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net The use of implicit or explicit solvent models in DFT calculations can provide a more accurate description of the reaction energetics in solution.

Furthermore, the role of additives, such as bases in the Suzuki reaction or co-catalysts in other couplings, can be investigated computationally. These studies can reveal how additives interact with the catalyst or reactants to facilitate key steps in the catalytic cycle, such as transmetalation. nih.gov For polyhalogenated substrates, computational studies have shown that solvent polarity can play a significant role in determining the chemoselectivity of cross-coupling reactions. researchgate.net

Applications of 2 Bromo 5 2,2 Dibromoethenyl Thiophene As a Precursor in Advanced Materials

Building Block for Conjugated Polymers and Oligomers

The presence of bromine and a dibromoethenyl group on the thiophene (B33073) ring makes 2-Bromo-5-(2,2-dibromoethenyl)thiophene a highly valuable monomer for the synthesis of conjugated polymers and oligomers. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are fundamental to the formation of carbon-carbon bonds in polymer chains. The dibromoethenyl group offers additional synthetic pathways, including dehydrobromination to form an ethynylthiophene, a key building block for creating extended π-conjugated systems.

These polymers and oligomers, characterized by alternating single and double bonds along their backbone, exhibit unique electronic properties that are the basis for their use in a variety of advanced material applications. The thiophene unit itself is a staple in conductive polymers due to its excellent charge transport characteristics and environmental stability.

Materials for Organic Semiconductors (OSCs)

Thiophene-based polymers are at the forefront of research and development in organic semiconductors (OSCs). The incorporation of precursors like this compound allows for the synthesis of polymers with desirable characteristics for semiconductor applications, such as high charge carrier mobility and a low bandgap. The planarity of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

The specific functionalities of this compound can be leveraged to fine-tune the semiconductor's properties. For instance, the resulting polymers can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the work functions of electrodes in electronic devices, thereby minimizing charge injection barriers.

| Property | Value |

| Charge Carrier Mobility | Can potentially reach values > 0.1 cm²/Vs |

| On/Off Ratio | Typically in the range of 10⁵ to 10⁸ |

| Bandgap | Tunable, often between 1.5 and 2.5 eV |

Note: The data in this table is representative of high-performance thiophene-based organic semiconductors and represents potential targets for materials derived from the title compound.

Application in Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics (OPVs), thiophene-based conjugated polymers are widely used as the electron donor material in the active layer of a solar cell. These materials are blended with an electron acceptor, typically a fullerene derivative or a non-fullerene acceptor, to form a bulk heterojunction where charge separation occurs.

The advantageous properties of polymers derived from precursors like this compound for OPV applications include:

Broad absorption in the solar spectrum: To maximize the harvesting of sunlight.

High hole mobility: For efficient transport of positive charge carriers to the anode.

Appropriate HOMO energy level: To ensure a sufficient open-circuit voltage (Voc).

The development of novel thiophene-based polymers continues to push the power conversion efficiencies (PCE) of organic solar cells to higher levels, making them a viable technology for renewable energy.

| Parameter | Representative Value |

| Power Conversion Efficiency (PCE) | > 10% |

| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V |

| Short-Circuit Current (Jsc) | 15 - 25 mA/cm² |

| Fill Factor (FF) | 0.6 - 0.75 |

Note: This table presents typical performance metrics for efficient thiophene-based organic solar cells.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The versatility of thiophene-based conjugated polymers also extends to their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials can function as the emissive layer, the hole transport layer, or as part of the host material for phosphorescent emitters. The color of the emitted light can be tuned by modifying the chemical structure of the polymer, which in turn alters its bandgap.

In OFETs, which are the fundamental building blocks of organic integrated circuits, thiophene-based polymers act as the active semiconductor layer. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The ability to engineer the structure of polymers from precursors such as this compound allows for the optimization of molecular packing and electronic coupling between polymer chains, leading to high-performance transistors. chemimpex.com

Precursor for Functional Small Molecules

Beyond its role in polymer synthesis, this compound can also serve as a precursor for a variety of functional small molecules with specific applications in catalysis and photonics.

Ligands in Homogeneous and Heterogeneous Catalysis

The sulfur atom in the thiophene ring, along with the potential for further functionalization, makes thiophene derivatives attractive as ligands for transition metal catalysts. The lone pair of electrons on the sulfur can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the thiophene ring. This can influence the activity, selectivity, and stability of the catalyst. While not specifically documented for this compound, its derivatives could potentially be explored for applications in cross-coupling reactions, hydrogenations, and other important industrial processes.

Fluorescent Probes and Organic Dyes

Thiophene-containing molecules are known to exhibit interesting photophysical properties, including fluorescence. By strategically modifying the structure of this compound through chemical reactions, it is possible to create novel fluorescent probes and organic dyes. These molecules can be designed to have high quantum yields, large Stokes shifts, and sensitivity to their environment, making them suitable for applications in bioimaging, sensing, and as active components in dye-sensitized solar cells. The extended conjugation that can be achieved through the reactive sites on the molecule is key to tuning its absorption and emission properties across the visible spectrum.

Molecular Switches and Sensors

No research data was found that specifically utilizes this compound in the design or synthesis of molecular switches or chemical sensors. While thiophene-based oligomers and polymers are widely studied for these applications due to their electronic properties, the role of this specific tribrominated compound as a precursor or active component has not been reported.

Role in Supramolecular Chemistry and Self-Assembly Processes

There is no available literature describing the use of this compound in the field of supramolecular chemistry or in directing self-assembly processes. Such applications typically require specific intermolecular interactions, and the behavior of this compound in that context has not been investigated.

Synthesis of Complex Synthetic Targets and Natural Product Analogs

While the compound's structure suggests potential utility as a synthetic intermediate, no studies have been published that document its use in the total synthesis of complex molecules or natural product analogs.

The related compound, 2-(2,2-dibromoethenyl)thiophene (B8762808) (lacking the bromine atom at the 5-position), is known to be a precursor for 2-ethynylthiophene. nih.gov This alkyne is then used in further synthetic steps, such as the construction of terthiophenes. nih.gov This established reactivity of the dibromoethenyl group highlights the potential synthetic utility of the title compound. The additional bromo-substituent on the thiophene ring could, in principle, offer an orthogonal reactive site for metal-catalyzed cross-coupling reactions. However, this synthetic potential has not been realized or reported in the context of complex target synthesis for this compound itself.

Future Directions and Challenges in 2 Bromo 5 2,2 Dibromoethenyl Thiophene Research

Development of More Efficient and Sustainable Synthetic Routes

The multi-halogenated nature of 2-Bromo-5-(2,2-dibromoethenyl)thiophene presents both a synthetic challenge and an opportunity for the development of greener chemical processes. Future research will likely prioritize the establishment of more efficient and environmentally benign synthetic pathways. A key focus will be minimizing the use of hazardous reagents and reducing waste generation.

One promising avenue is the exploration of one-pot synthesis methodologies. nih.gov These approaches, which combine multiple reaction steps into a single procedure, can significantly enhance efficiency by reducing the need for intermediate purification steps, thereby saving time and resources. nih.gov For instance, a one-pot reaction could potentially combine the bromination of the thiophene (B33073) ring with the subsequent introduction of the dibromoethenyl moiety.

Furthermore, the principles of green chemistry will be central to the development of sustainable synthetic routes. This includes the use of less toxic solvents, catalytic reagents in place of stoichiometric ones, and reaction conditions that are milder and more energy-efficient. nih.gov The development of solid-supported catalysts could also facilitate easier separation and recycling, further contributing to the sustainability of the process.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of multiple reactive sites in this compound—the C-Br bond on the thiophene ring and the dibromoethenyl group—opens the door to a wide array of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and leveraging them for the synthesis of complex molecular architectures.

The bromine atom on the thiophene ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netnih.gov These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. nih.gov Investigating the regioselectivity of these reactions in the presence of the dibromoethenyl group will be a key area of study.

The dibromoethenyl moiety itself offers unique reactivity. For example, it can undergo dehydrobromination to form an ethynylthiophene, a valuable building block for π-conjugated systems. nih.govnih.gov Exploring the selective transformation of one or both bromine atoms on the vinyl group could lead to the development of novel synthetic methodologies and the creation of unprecedented molecular structures.

Design and Synthesis of Next-Generation Functional Materials with Enhanced Performance

Thiophene-based compounds are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com The specific electronic and structural properties imparted by the bromo and dibromoethenyl substituents make this compound a promising candidate for the development of next-generation functional materials.

Future research will focus on designing and synthesizing novel polymers and oligomers incorporating this thiophene derivative. The bromine substituents can be utilized for polymerization reactions, leading to well-defined conjugated polymers with tailored properties. The presence of multiple bromine atoms could also influence the polymer's solubility, morphology, and electronic characteristics.

The development of donor-acceptor type materials, where this compound could act as either the donor or acceptor unit, is another exciting prospect. By carefully selecting the co-monomer, it may be possible to fine-tune the band gap and energy levels of the resulting materials for specific applications in solar cells and other electronic devices. ossila.com

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automated synthesis platforms will be crucial. These technologies offer numerous advantages over traditional batch processes, including improved safety, higher reproducibility, and the potential for continuous manufacturing.

Future efforts will likely involve the development of continuous flow processes for the synthesis of this compound and its derivatives. This will require careful optimization of reaction parameters such as temperature, pressure, and residence time. The use of microreactors can enhance heat and mass transfer, leading to more efficient and selective reactions.

Automated synthesis platforms can further accelerate the discovery and optimization of new materials. By combining robotic systems with high-throughput screening techniques, researchers can rapidly synthesize and evaluate a large number of derivatives, significantly speeding up the materials development cycle.

Predictive Modeling and Data-Driven Design of New Derivatives and Materials

Computational modeling and data-driven approaches are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can provide valuable insights into its properties and guide the design of new derivatives with desired functionalities.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. nih.govacs.org This information is crucial for understanding its reactivity and for designing materials with specific electronic characteristics.

Machine learning and other data-driven techniques can be used to establish structure-property relationships. nih.govacs.org By training models on existing experimental data, it may be possible to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of high-performance materials. nih.govacs.org These predictive models can help to prioritize synthetic targets and reduce the number of trial-and-error experiments. nih.govacs.orgdergipark.org.tr

Understanding Complex Intermolecular Interactions and Self-Assembly Behavior

The performance of organic electronic materials is not only determined by the properties of individual molecules but also by their organization in the solid state. Understanding and controlling the self-assembly of this compound and its derivatives is therefore of paramount importance.